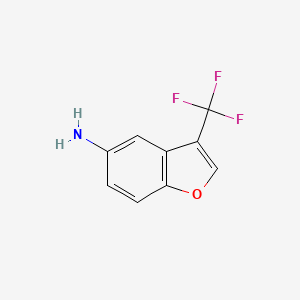

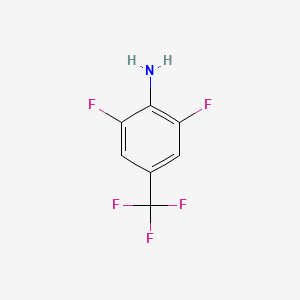

3-(Trifluoromethyl)benzofuran-5-amine

Vue d'ensemble

Description

3-(Trifluoromethyl)benzofuran-5-amine is a useful research compound. Its molecular formula is C9H6F3NO and its molecular weight is 201.14. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

1. Antimicrobial Activity

3-(Trifluoromethyl)benzofuran-5-amine derivatives have shown promising results in antimicrobial activities. A study conducted by Idrees, Kola, and Siddiqui (2019) illustrated the synthesis of novel 6-AminoTriazolo-Thiadiazoles integrated with benzofuran and pyrazole moieties, demonstrating significant antimicrobial activities against various bacterial strains (Idrees, Kola, & Siddiqui, 2019).

2. Synthesis of Benzofuro[2,3-b]pyridine and Trifluoromethyl-α-carbolines

Iaroshenko et al. (2008) described a practical synthetic route where in situ generated benzofuran-2-amine reacts with 1,3-CCC-dielectrophiles, leading to the formation of benzofuro[2,3-b]pyridine ring systems. This approach also facilitated the synthesis of 4-trifluoromethyl-α-carbolines starting from indole-2-amine (Iaroshenko et al., 2008).

3. Synthesis of α-Substituted 2-Benzofuranmethamines

Wongsa et al. (2013) highlighted a concise synthesis method for α-substituted 2-benzofuranmethamines and other 2-substituted benzofurans via α-substituted 2-benzofuranmethyl carbocation intermediates. This method showcased a range of cyclization reactions under various conditions (Wongsa et al., 2013).

4. Asymmetric Cycloaddition Reactions

The work by You et al. (2018) demonstrated the use of N-2,2,2-Trifluoroethylisatin ketimines in asymmetric [3 + 2] cycloaddition reactions with β-trifluoromethyl enones and related compounds, resulting in a variety of 3,2'-pyrrolidinyl spirooxindoles with high yields and excellent stereocontrol (You et al., 2018).

5. Chiral Amine Thiourea-Promoted Reactions

Li et al. (2010) investigated the chiral amine thiourea-promoted enantioselective Michael addition reactions of 3-substituted benzofuran-2(3H)-ones to maleimides, achieving high yields and selectivities (Li et al., 2010).

6. Trifluoromethylation of Aryl Chlorides

Cho et al. (2010) presented an efficient method for the trifluoromethylation of aryl chlorides, a technique that can significantly influence the properties of organic molecules, making them more suitable as pharmaceuticals, agrochemicals, or building blocks for organic materials (Cho et al., 2010).

Mécanisme D'action

Target of Action

3-(Trifluoromethyl)benzofuran-5-amine is a derivative of benzofuran, a class of compounds that are ubiquitous in nature . Benzofuran and its derivatives have been found to exhibit a wide array of biological activities, making them suitable structures for drug discovery . They have been used in the treatment of various diseases such as cancer or psoriasis . .

Mode of Action

The mode of action of benzofuran derivatives can vary depending on the specific compound and its targets. Some benzofuran derivatives have been demonstrated to be potent inhibitors of various enzymes . .

Biochemical Pathways

Benzofuran derivatives can affect various biochemical pathways depending on their specific targets and mode of action . For instance, some benzofuran derivatives have been found to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slowing down conduction velocity . .

Safety and Hazards

Orientations Futures

Benzofuran compounds, including “3-(Trifluoromethyl)benzofuran-5-amine”, have potential applications in many aspects due to their biological activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .

Analyse Biochimique

Biochemical Properties

For instance, some benzofuran compounds have been found to inhibit Src kinase .

Cellular Effects

Benzofuran compounds have been shown to have significant effects on various types of cells and cellular processes . For example, some benzofuran compounds have demonstrated anticancer activity against the human ovarian cancer cell line A2780 .

Molecular Mechanism

It is known that benzofuran compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that benzofuran compounds can have long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of 3-(Trifluoromethyl)benzofuran-5-amine at different dosages in animal models are not well studied. It is known that the effects of benzofuran compounds can vary with different dosages .

Metabolic Pathways

Benzofuran compounds are known to interact with various enzymes and cofactors .

Transport and Distribution

It is known that benzofuran compounds can interact with various transporters and binding proteins .

Subcellular Localization

It is known that benzofuran compounds can be directed to specific compartments or organelles .

Propriétés

IUPAC Name |

3-(trifluoromethyl)-1-benzofuran-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO/c10-9(11,12)7-4-14-8-2-1-5(13)3-6(7)8/h1-4H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVGOGWZMJJPYSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=CO2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801286998 | |

| Record name | 3-(Trifluoromethyl)-5-benzofuranamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801286998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1400764-32-0 | |

| Record name | 3-(Trifluoromethyl)-5-benzofuranamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1400764-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Trifluoromethyl)-5-benzofuranamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801286998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

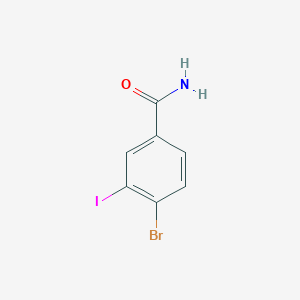

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Hydroxy-2'-methoxy-5'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B3031024.png)